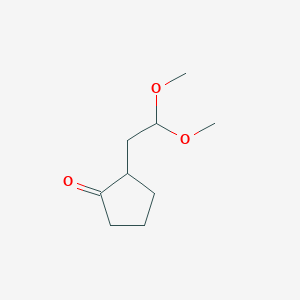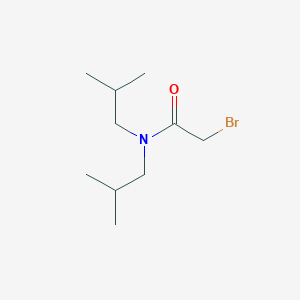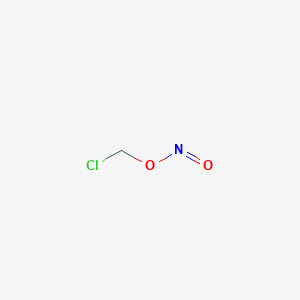![molecular formula C8H16INOSi B14298650 1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one CAS No. 111949-36-1](/img/structure/B14298650.png)
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and alkaloids .
Métodos De Preparación
The synthesis of 1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one involves several steps. One common method includes the reaction of piperidin-2-one with iodomethyl(dimethyl)silane under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. .
Aplicaciones Científicas De Investigación
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one can be compared with other piperidine derivatives such as:
- 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one
- 1-{[Bromo(dimethyl)silyl]methyl}piperidin-2-one These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and potential applications in various fields .
Propiedades
Número CAS |
111949-36-1 |
|---|---|
Fórmula molecular |
C8H16INOSi |
Peso molecular |
297.21 g/mol |
Nombre IUPAC |
1-[[iodo(dimethyl)silyl]methyl]piperidin-2-one |
InChI |
InChI=1S/C8H16INOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-7H2,1-2H3 |
Clave InChI |
AOYPVHCNFAYSIM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CN1CCCCC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
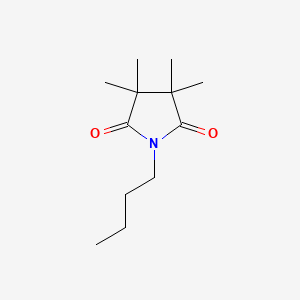
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
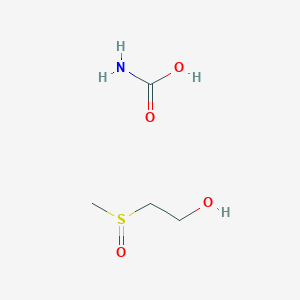
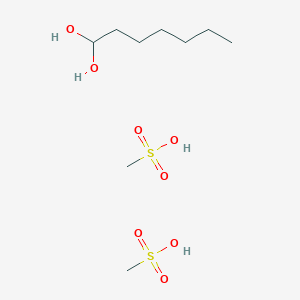
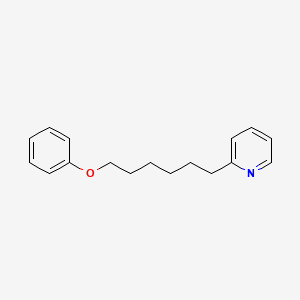
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
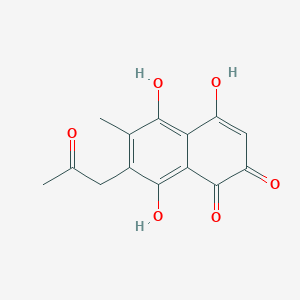
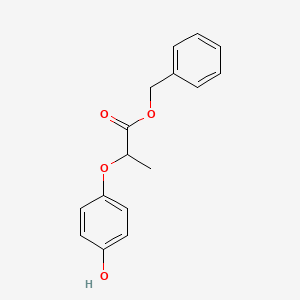
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
